molecular formula C28H37NO5S B8311954 2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester

2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester

Cat. No.: B8311954
M. Wt: 499.7 g/mol
InChI Key: WRMCRYXMORSWSL-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylicacid,5-(3,3-dimethyl-1-butyn-1-yl)-3-[1,4-dioxaspiro[4.5]dec-8-yl[(4-methyl-3-cyclohexen-1-yl)carbonyl]amino]-,methylester is a useful research compound. Its molecular formula is C28H37NO5S and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H37NO5S

Molecular Weight

499.7 g/mol

IUPAC Name

methyl 5-(3,3-dimethylbut-1-ynyl)-3-[1,4-dioxaspiro[4.5]decan-8-yl-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C28H37NO5S/c1-19-6-8-20(9-7-19)25(30)29(21-10-14-28(15-11-21)33-16-17-34-28)23-18-22(12-13-27(2,3)4)35-24(23)26(31)32-5/h6,18,20-21H,7-11,14-17H2,1-5H3

InChI Key

WRMCRYXMORSWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(=O)N(C2CCC3(CC2)OCCO3)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1S)-4-Methyl-cyclohex-3-ene-1-carboxylic acid chloride (1.8 mmol), 5-(3,3-dimethyl-but-1-ynyl)-3-(1,4-dioxa-spiro[4.5]dec-8-ylamino)-thiophene-2-carboxylic acid methyl ester (336 mg, 0.89 mmol) and DMAP (217 mg, 1.8 mmol) were dissolved in dichloroethane (2.2 mL), sealed with a cap and heated to 80° C. After 2 h, the temperature was increased to 90° C., and the solution was stirred 16 h. The reaction mixture was further heated to 100° C., stirred 24 h and partitioned between water and ethyl acetate:hexanes (1:1). The layers were separated and the aqueous layer was extracted again with ethyl acetate:hexanes (1:1). The combined organic layers were dried over sodium sulfate, filtered and concentrated. Flash chromatography (5% EtOAc:hexanes 5 min then 5-40% EtOAc:hexanes, 20 min, 24 g column) afforded 250 mg (56% yield of the desired 5-(3,3-dimethyl-but-1-ynyl)-3-[(1,4-dioxa-spiro[4.5]dec-8-yl)-(4-methyl-cyclohex-3-enecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester as a white foam.
Quantity
1.8 mmol
Type
reactant
Reaction Step One
Name
5-(3,3-dimethyl-but-1-ynyl)-3-(1,4-dioxa-spiro[4.5]dec-8-ylamino)-thiophene-2-carboxylic acid methyl ester
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
217 mg
Type
catalyst
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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